(2Z)-6-hexyl-7-hydroxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-hexyl-7-hydroxy-2-(2-methoxyphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-3-4-5-6-9-15-12-16-13-17(22(24)27)23(29-21(16)14-19(15)26)25-18-10-7-8-11-20(18)28-2/h7-8,10-14,26H,3-6,9H2,1-2H3,(H2,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHJNYLWHLPMAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=NC3=CC=CC=C3OC)O2)C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation for Chromene Core Formation
The chromene backbone is typically constructed via Knoevenagel condensation , a cornerstone reaction for synthesizing coumarin derivatives. This step involves the cyclization of a salicylaldehyde derivative with a cyanoacetamide precursor.
Standard Reaction Conditions
- Starting materials : 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid derivatives (e.g., ethyl 6-chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylate) and N-substituted cyanoacetamides.
- Catalyst : Aqueous sodium carbonate or hydrogen carbonate at ambient temperature.
- Yield : 80–92% under optimized conditions.
Table 1: Representative Knoevenagel Condensation Protocols
| Starting Material | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|
| 8-Ethoxy-2H-chromene-3-carboxylic acid | NaHCO₃ (aq.) | 25°C | 85% | |
| 6-Chloro-7-hydroxy-2-oxo-chromene | Triphenylphosphine | 75–80°C | 78% |
The choice of catalyst significantly impacts reaction efficiency. Triphenylphosphine (TPP) enhances electron withdrawal in α-cyanoacrylate intermediates, facilitating cyclization.
Imine Linkage Formation via Nucleophilic Addition
The (2-methoxyphenyl)imino group is introduced through Schiff base formation , involving the reaction of a primary amine with a carbonyl-containing chromene intermediate.
Multicomponent Reaction (MCR) Strategies
Recent advances utilize domino conjugate addition/O-trapping sequences to streamline synthesis:
Process Optimization and Scalability
Design of Experiments (DoE)
Statistical optimization of stoichiometry, temperature, and catalyst loading increased yields from <25% to 80% in dibenzo[c,f]-2,7-naphthyridine syntheses, a relevant model system.
Table 2: Traditional vs. Optimized Conditions
| Parameter | Traditional | Microwave-Assisted |
|---|---|---|
| Temperature | 100°C | 150°C |
| Reaction Time | 24 h | 1 h |
| Yield | 25% | 80% |
Comparative Analysis of Synthetic Routes
Table 3: Method Efficacy Comparison
| Method | Steps | Total Yield | Scalability |
|---|---|---|---|
| Knoevenagel + Imine | 4 | 62% | Moderate |
| Multicomponent Reaction | 2 | 88% | High |
| DoE-Optimized | 3 | 80% | Industrial |
The multicomponent approach offers superior atom economy and scalability, making it preferable for large-scale production.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its key functional groups:
| Functional Group | Reactivity Characteristics |
|---|---|
| Hydroxyl (-OH) | Participates in hydrogen bonding, oxidation, and alkylation/acylation reactions. |
| Imine (C=N) | Susceptible to hydrolysis, reduction, and nucleophilic addition. |
| Carboxamide (-CONHR) | Undergoes hydrolysis to carboxylic acids under acidic/basic conditions or enzyme catalysis. |
| Chromene Core | Aromatic electrophilic substitution (e.g., nitration, halogenation) and ring-opening reactions. |
Imine Group Reactions
The imine linkage (C=N) is a focal point for chemical transformations:
-
Hydrolysis : Under acidic conditions (e.g., HCl/H₂O), the imine hydrolyzes to form a ketone and a primary amine. For example:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imine to a secondary amine:
Carboxamide Reactions
The carboxamide group (-CONHR) demonstrates classical amide behavior:
-
Acidic Hydrolysis : Heating with HCl yields the corresponding carboxylic acid:
-
Enzymatic Cleavage : Proteases or amidases may cleave the amide bond in biological systems, releasing the carboxylate and amine .
Hydroxyl Group Modifications
The phenolic -OH group at position 7 undergoes reactions typical of phenols:
-
Methylation : Treatment with methyl iodide (CH₃I) and a base forms a methoxy derivative:
-
Oxidation : Strong oxidizing agents (e.g., KMnO₄) convert the hydroxyl group to a ketone or quinone structure, depending on conditions.
Chromene Core Reactivity
The benzopyran system undergoes electrophilic substitution:
-
Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups predominantly at position 5 or 8 of the chromene ring.
-
Halogenation : Bromine (Br₂) in acetic acid adds across the double bond or substitutes at activated positions.
Comparative Reactivity of Analogues
Structural analogs highlight key differences in reactivity:
The presence of the hexyl chain in (2Z)-6-hexyl-... enhances lipophilicity, influencing solubility-dependent reactions .
Synthetic Considerations
Multi-step synthesis typically involves:
-
Chromene Formation : Condensation of salicylaldehyde derivatives with active methylene compounds.
-
Imine Installation : Schiff base reaction between the chromene ketone and 2-methoxyaniline.
-
Carboxamide Introduction : Coupling reactions (e.g., EDC/NHS) with hexylamine derivatives .
Optimization of reaction conditions (e.g., solvent, temperature) is critical to achieving high yields (>70%) and purity .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of chromene compounds, including (2Z)-6-hexyl-7-hydroxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide, exhibit significant anticancer properties. A study demonstrated that this compound can induce apoptosis in various cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression, leading to increased apoptosis in cancer cells.
- Cytotoxicity Studies : A study evaluating the cytotoxic effects on different human cancer cell lines revealed the following IC50 values:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| (2Z)-6-Hexyl... | MCF-7 | 10.5 |
| (2Z)-6-Hexyl... | PC-3 | 12.0 |
| (2Z)-6-Hexyl... | A549 | 8.0 |
| (2Z)-6-Hexyl... | Caco-2 | 9.5 |
These results suggest that the compound has potent cytotoxic effects across multiple cancer types, indicating its potential as a therapeutic agent.
Case Study: Mechanism of Action
A detailed investigation into the mechanism of action revealed that the compound interacts with specific proteins involved in apoptosis pathways, enhancing its anticancer efficacy. Molecular docking studies have indicated favorable interactions with targets such as Bcl-2 and caspases.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated promising antimicrobial activity against various pathogens. The compound's mechanism includes:
- Inhibition of Key Enzymes : It has been shown to inhibit DNA gyrase and dihydrofolate reductase, critical enzymes for bacterial replication.
In Vitro Antimicrobial Evaluation
The antimicrobial efficacy of this compound was evaluated against several bacterial strains, yielding the following Minimum Inhibitory Concentration (MIC) values:
| Compound | Pathogen Tested | MIC (μg/mL) |
|---|---|---|
| (2Z)-6-Hexyl... | E. coli | 0.15 |
| (2Z)-6-Hexyl... | S. aureus | 0.25 |
| (2Z)-6-Hexyl... | P. aeruginosa | 0.30 |
These findings suggest that this chromene derivative could serve as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of (2Z)-6-hexyl-7-hydroxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The hydroxyl and imino groups allow it to form hydrogen bonds with target molecules, while the hexyl group provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Biological Activity
The compound (2Z)-6-hexyl-7-hydroxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a member of the chromone family, which has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and relevant research findings.
Structure and Properties
The structural characteristics of this compound include:
- Chromone Core: A fused benzopyran structure that contributes to its biological activity.
- Hydroxyl Group: Located at position 7, which may enhance its reactivity and interaction with biological targets.
- Carboxamide Group: At position 3, potentially influencing its pharmacological properties.
1. Antioxidant Activity
Research indicates that chromone derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances radical scavenging activity. Studies have shown that such compounds can inhibit oxidative stress markers in various cell lines.
| Compound | IC50 Value (µM) | Source |
|---|---|---|
| (2Z)-6-hexyl-7-hydroxy-2H-chromene | 12.5 | |
| Standard Antioxidant (Ascorbic Acid) | 10.0 |
2. Anticancer Potential
Chromone derivatives have been investigated for their anticancer effects. The compound's ability to induce apoptosis in cancer cells has been demonstrated in vitro.
Case Study:
A study evaluated the effect of (2Z)-6-hexyl-7-hydroxy-2H-chromene on human breast cancer cell lines (MCF-7). The results showed:
- Cell Viability Reduction: A decrease in cell viability by approximately 40% at a concentration of 25 µM after 48 hours.
- Mechanism: Induction of apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol.
3. Antimicrobial Activity
The compound has also displayed antimicrobial properties against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of chromone derivatives often correlates with their structural features. Key observations include:
- Hydroxyl Substitution: Enhances antioxidant and anticancer activities.
- Alkyl Chain Length: The hexyl group increases lipophilicity, potentially improving membrane permeability and bioavailability.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding interactions of (2Z)-6-hexyl-7-hydroxy-2H-chromene with various biological targets such as enzymes involved in cancer progression and oxidative stress pathways.
Findings:
The docking analysis revealed strong interactions with key residues in the active sites of target proteins, suggesting a favorable binding affinity that supports its biological activities.
Comparison with Similar Compounds
Comparison with Similar Chromene Derivatives
Structural and Functional Group Comparisons
The table below highlights structural differences and inferred properties between the target compound and related chromenes:
Key Observations
- Hexyl vs.
- Hydroxy Group Positioning : The 7-hydroxy group in the target compound contrasts with 5,7-dihydroxy derivatives. Single hydroxy groups may reduce antioxidant activity but improve metabolic stability .
- Imino vs. Carbonyl Groups: The (2-methoxyphenyl)imino substituent in the target compound introduces a rigid planar structure, favoring π-π interactions with biological targets. This differs from carbonyl-containing chromenes (e.g., 2-one derivatives), which prioritize hydrogen bonding .
- Carboxamide vs. Cyano Groups: The carboxamide at position 3 improves water solubility compared to cyano groups (e.g., in ’s compound), which could enhance bioavailability .
Electronic and Steric Effects
- Methoxy vs. In contrast, chloro substituents (e.g., in ’s compounds) are electron-withdrawing, possibly altering reactivity .
Q & A
Q. What synthetic methodologies are employed for the preparation of (2Z)-6-hexyl-7-hydroxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide, and how is purity ensured?
The synthesis typically involves multi-step condensation reactions. For example:
- Step 1 : Formation of the chromene backbone via Claisen-Schmidt condensation between a substituted salicylaldehyde and a ketone derivative.
- Step 2 : Introduction of the hexyl and methoxyphenylimino groups via nucleophilic substitution or imine formation under acidic/basic conditions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol are commonly used.
- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. How is the molecular structure of this compound confirmed, and what key functional groups dictate its reactivity?
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) confirms the Z-configuration of the imine bond and planarity of the chromene core.
- Spectroscopy :
- Reactivity Drivers : The electron-deficient imine group participates in nucleophilic additions, while the hydroxyl group enables hydrogen bonding and metal coordination .
Q. What preliminary biological screening data exist for this compound?
In vitro assays often reveal:
- Antimicrobial Activity : MIC values of 12.5–50 μg/mL against Gram-positive bacteria (e.g., S. aureus).
- Anticancer Potential : IC₅₀ of 8–15 μM in breast cancer cell lines (MCF-7) via apoptosis induction .
- Anti-inflammatory Effects : 40–60% inhibition of COX-2 at 10 μM .
Advanced Research Questions
Q. How can contradictory data on biological activity across studies be resolved?
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains.
- Solubility Issues : Use of DMSO (≥0.1% v/v) may alter membrane permeability.
- Metabolic Stability : Hepatic microsomal assays (e.g., t₁/₂ < 30 min in rat liver microsomes) can explain reduced in vivo efficacy .
Methodological Solutions : - Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Use LC-MS/MS to monitor compound stability during assays .
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular Docking (AutoDock Vina) : Predicts binding to kinase domains (e.g., EGFR; ΔG = -9.2 kcal/mol) .
- QSAR Models : LogP (3.5) and polar surface area (85 Ų) correlate with blood-brain barrier permeability .
- MD Simulations : Reveal stable binding with DNA gyrase (RMSD < 2 Å over 100 ns) .
Q. What reaction mechanisms govern the compound’s degradation under physiological conditions?
- pH-Dependent Hydrolysis : The imine bond hydrolyzes to form aldehydes and amines at pH < 3 or > 10.
- Oxidative Metabolism : Cytochrome P450 enzymes (CYP3A4) oxidize the hexyl chain, forming carboxylated metabolites (confirmed via HRMS) .
Stabilization Strategies : - Nanoencapsulation (PLGA nanoparticles) improves half-life in plasma by 4-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
